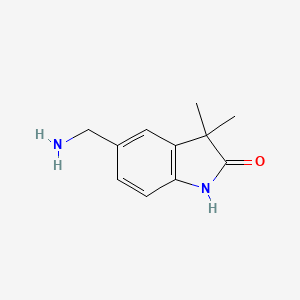

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one, which accurately describes the structural features of the molecule. The Chemical Abstracts Service registry number 1267172-66-6 provides a unique identifier for this specific compound, while the alternative Chemical Abstracts Service number 1803583-02-9 corresponds to the hydrochloride salt form. The International Chemical Identifier representation InChI=1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) provides a standardized method for representing the molecular structure electronically.

Comparative analysis with structurally related indolinone derivatives reveals distinct differences in molecular architecture and functional group positioning that influence chemical and physical properties. The parent compound 3-indolinone (CAS: 3260-61-5) with molecular formula C₈H₇NO serves as a fundamental reference structure, lacking both the dimethyl substitution at the 3-position and the aminomethyl group at the 5-position. This comparison highlights the significant structural modifications present in this compound that contribute to its unique properties.

The closely related compound 5-amino-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 31523-05-4) with molecular weight 176.21 grams per mole differs by the presence of a direct amino substitution rather than an aminomethyl group. This structural variation results in a more constrained molecular geometry and different hydrogen bonding capabilities compared to the target compound. The amino group directly attached to the aromatic ring in the related compound exhibits different electronic properties compared to the more flexible aminomethyl substituent.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₁₄N₂O | 190.24 | Aminomethyl at 5-position, dimethyl at 3-position |

| 5-amino-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | C₁₀H₁₂N₂O | 176.22 | Direct amino at 5-position, dimethyl at 3-position |

| 6-amino-3,3-dimethylindolin-2-one | C₁₀H₁₂N₂O | 176.22 | Amino at 6-position, dimethyl at 3-position |

| 5-hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | C₁₀H₁₁NO₂ | 177.20 | Hydroxy at 5-position, methyl groups at 1 and 3 positions |

Further structural comparisons with 6-amino-3,3-dimethylindolin-2-one (CAS: 100510-65-4) demonstrate the importance of substitution position on the aromatic ring. This isomeric compound places the amino functionality at the 6-position rather than the 5-position, resulting in different electronic distribution and potential reaction pathways. The 5,6-diamino-3,3-dimethylindolin-2-one variant (CAS: 100568-79-4) introduces additional amino functionality, creating a compound with enhanced hydrogen bonding capability and different solid-state packing characteristics.

The compound 5-hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one (CAS: 1010-68-0) provides insight into the effects of different heteroatom substitution, with a hydroxy group replacing the aminomethyl functionality. This substitution pattern results in different hydrogen bonding preferences and altered molecular polarity compared to the amino-containing derivatives. The 5-chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 74492-46-9) represents a halogenated analog that exhibits different electronic properties and potential reactivity patterns due to the electron-withdrawing nature of the chlorine substituent.

These structural comparisons reveal that this compound occupies a unique position within the indolinone family, combining the conformational flexibility of the aminomethyl side chain with the steric influence of the geminal dimethyl groups. The specific substitution pattern creates a compound with distinct hydrogen bonding capabilities, electronic properties, and three-dimensional structure that differentiate it from related indolinone derivatives in both its chemical behavior and potential applications.

Properties

IUPAC Name |

5-(aminomethyl)-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)8-5-7(6-12)3-4-9(8)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUAYLKEKOTORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CN)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Indolinone Core

The indolinone core is typically synthesized via cyclization reactions involving anilines or substituted anilines and appropriate keto precursors. A common approach involves:

- Starting from a 2-nitrobenzaldehyde or 2-nitrobenzoyl chloride derivative.

- Reduction of the nitro group to an amine.

- Cyclization with a suitable ketone or ester to form the indolinone ring.

- Introduction of geminal dimethyl groups at the 3-position can be achieved by using ketones such as pinacolone or other 3,3-dimethyl-substituted ketones during cyclization.

Introduction of the Aminomethyl Group at the 5-Position

The aminomethyl substituent at the 5-position requires selective functionalization of the aromatic ring, which can be accomplished by:

- Electrophilic substitution at the 5-position of the indolinone ring with a suitable formyl or halomethyl precursor.

- Subsequent reductive amination or nucleophilic substitution to convert the formyl or halomethyl group into an aminomethyl group.

- Alternatively, direct Mannich-type reactions on the 5-position using formaldehyde and amines under acidic conditions can introduce the aminomethyl group.

Representative Synthetic Route

A typical preparation method involves:

Synthesis of 3,3-dimethyl-2,3-dihydro-1H-indol-2-one core : React 2-aminobenzoyl derivatives with pinacolone under acidic or basic conditions to induce cyclization and form the indolinone ring with geminal dimethyl substitution.

Functionalization at the 5-position : Bromination or formylation at the 5-position of the indolinone ring using N-bromosuccinimide (NBS) or Vilsmeier-Haack reaction, respectively.

Aminomethyl group introduction : Convert the 5-bromo or 5-formyl derivative to the 5-(aminomethyl) derivative by nucleophilic substitution with ammonia or primary amines, or by reductive amination using ammonium salts and reducing agents such as sodium cyanoborohydride.

Purification and characterization : The final compound is purified by recrystallization or chromatography and characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

Detailed Research Findings and Data

Spectroscopic Characterization

| Spectroscopic Method | Key Observations for this compound |

|---|---|

| IR Spectroscopy | Characteristic carbonyl stretch around 1690-1710 cm⁻¹ indicating lactam C=O; NH and NH2 stretches near 3300-3400 cm⁻¹ |

| 1H NMR | Singlets for 3,3-dimethyl protons near 1.2-1.4 ppm; aminomethyl protons as singlet or doublet near 3.5-4.0 ppm; aromatic protons in 6.5-7.5 ppm range |

| 13C NMR | Carbonyl carbon resonance near 190-200 ppm; aromatic carbons between 110-140 ppm; methyl carbons near 20-30 ppm |

| Mass Spectrometry | Molecular ion peak at m/z 190 consistent with molecular weight |

These data confirm the successful synthesis and substitution pattern of the compound.

Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Indolinone core formation | 2-aminobenzoyl derivative + pinacolone, reflux | 70-85 | Acidic or basic catalysis |

| 5-position bromination/formylation | NBS or Vilsmeier-Haack reagent, controlled temperature | 80-90 | Regioselective substitution |

| Aminomethyl introduction | Ammonia or amine + reducing agent, mild reflux | 60-75 | Reductive amination or nucleophilic substitution |

| Purification | Recrystallization or chromatography | - | High purity confirmed by spectral data |

Optimization of reaction times and temperatures is critical to maximize yields and minimize side reactions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Mannich reaction | One-step introduction of aminomethyl group | Possible regioselectivity issues, side reactions |

| Halogenation + nucleophilic substitution | High regioselectivity, well-established | Requires multiple steps, use of hazardous reagents |

| Reductive amination of formyl intermediate | Mild conditions, good yields | Requires careful control of reducing agent to avoid over-reduction |

The halogenation followed by nucleophilic substitution or reductive amination is the most commonly reported and reliable method for this compound.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in several therapeutic areas:

- Neuropharmacology : It acts as a potent and selective agonist for the GABA A receptor, which is crucial for inhibitory neurotransmission in the central nervous system. Its modulation of the GABAergic pathway suggests potential applications in treating anxiety, epilepsy, and neurodegenerative diseases.

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. This makes it a candidate for developing new antibacterial and antifungal agents.

- Anticancer Research : Preliminary investigations have highlighted its potential in cancer therapy. The compound may influence cell signaling pathways that regulate proliferation and apoptosis in cancer cells .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its indole core allows for the construction of more complex structures through various chemical reactions such as oxidation, reduction, and substitution. This versatility is valuable in pharmaceutical development and materials science .

- Dyes and Pigments : The compound's derivatives are utilized in the synthesis of dyes and pigments due to their vibrant colors and stability .

Biochemical Research

The compound's interactions with biological systems make it significant for biochemical studies:

- Enzyme Modulation : It has been shown to interact with various enzymes, influencing their activity and stability. Such interactions are essential for understanding metabolic pathways and developing enzyme inhibitors or activators .

- Cellular Effects : Research indicates that it can alter gene expression related to metabolic pathways, thereby affecting cellular metabolism and energy production.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial contexts:

- Chemical Manufacturing : Its role as an intermediate in the synthesis of various chemicals underscores its importance in industrial chemistry .

Case Study 1: Neuropharmacological Potential

A study investigated the effects of this compound on GABA A receptor modulation. Results demonstrated that it enhances inhibitory neurotransmission, suggesting therapeutic potential for anxiety disorders.

Case Study 2: Antimicrobial Activity

Research conducted on several derivatives revealed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. This study supports further exploration into its use as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The indole core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Differences

Substituent Effects on Reactivity: The 5-chloro analog (CAS 74492-46-9) replaces the aminomethyl group with a halogen, reducing hydrogen-bonding capacity but increasing electrophilicity. This makes it a versatile intermediate for cross-coupling reactions . The 3-amino-5-chloro derivative (CAS 1214187-61-7) introduces a basic amino group at position 3, which, when protonated (as in the hydrochloride salt), improves aqueous solubility for pharmacological applications .

Bioactivity Implications: The parent compound (2,3-dihydro-1H-indol-5-ylmethyl)amine (Molbank M1248) lacks the 3,3-dimethyl and carbonyl groups but retains the 5-aminomethyl moiety. Its derivatives exhibit antimicrobial and antitumor activity, suggesting the aminomethyl group’s role in target binding . The 3-hydroxyimino analog (CAS 324029-69-8) introduces an oxime group, enabling metal chelation and antioxidant properties, which are absent in the target compound .

The 5-(3-iodophenyl-aminomethyl) derivative (C₁₆H₁₅IN₂O) incorporates a bulky aryl group, likely influencing binding affinity in receptor-targeted applications .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., 3-amino-5-chloro analog) exhibit improved water solubility compared to neutral analogs, critical for drug formulation .

- Stability : The 3,3-dimethyl substitution in the target compound and its 5-chloro analog may reduce ring-opening reactions, enhancing stability under physiological conditions .

- Hydrogen Bonding: The 5-aminomethyl group in the target compound provides two hydrogen bond donors, whereas the 5-chloro analog lacks this capacity, impacting interactions with biological targets.

Biological Activity

5-(Aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS No. 1267172-66-6) is a heterocyclic compound with significant potential in medicinal chemistry. This compound features an indole core structure, which is prevalent in various natural products and pharmaceuticals. Its biological activity has garnered attention due to its interactions with enzymes and cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 190.24 g/mol. The compound exhibits a melting point range of 190-194 °C and is soluble in organic solvents.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. Notably, it may modulate the activity of enzymes involved in metabolic pathways by binding to active or allosteric sites:

- Metabolic Pathways : The compound affects the expression of genes related to metabolism, leading to alterations in cellular energy production.

- Enzyme Modulation : It has been observed to stabilize certain enzyme forms, enhancing their catalytic efficiency.

Cellular Effects

The compound's influence extends to cellular signaling pathways and gene expression:

- Cell Signaling : It modulates pathways that regulate cell growth and apoptosis.

- Gene Expression : Studies indicate that this compound can upregulate or downregulate specific genes involved in inflammatory responses and cell survival.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis | |

| HeLa (cervical cancer) | 12.5 | Inhibition of cell proliferation |

These studies suggest that the compound may induce apoptosis through intrinsic pathways and inhibit cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases:

-

Alzheimer's Disease Model : In scopolamine-induced mice, administration of the compound led to significant improvements in memory retention and reduced oxidative stress markers.

- Findings : The compound inhibited acetylcholinesterase activity, suggesting potential benefits in cognitive function enhancement.

- Parkinson's Disease Model : In vitro studies showed that it protects dopaminergic neurons from oxidative stress-induced apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(aminomethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions using phase-transfer catalysts (e.g., chiral catalysts for enantiomeric control) or acid catalysts like p-toluenesulfonic acid (p-TSA). For example, analogous indol-2-one derivatives are synthesized via cyclization of intermediates with aldehydes or ketones under reflux conditions in toluene or dichloromethane . Optimization focuses on solvent polarity, temperature, and catalyst loading to improve yield and regioselectivity.

Q. How can the crystal structure of this compound be resolved, and which software tools are validated for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses the SHELX suite (e.g., SHELXL for small-molecule refinement), which handles twinned data and high-resolution structures . Validate results with R-factors (<0.05 for high quality) and mean C–C bond deviation (<0.003 Å) .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

- Methodology :

- NMR : Confirm indol-2-one core via H NMR (e.g., NH protons at δ 10–12 ppm, diastereotopic methyl groups).

- FT-IR : Detect carbonyl (C=O) stretching near 1700–1750 cm.

- HRMS : Verify molecular weight (e.g., [M+H] peak) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl group influence reactivity in functionalization reactions?

- Methodology : Computational studies (DFT/B3LYP/6-31G(d,p)) predict steric hindrance from the geminal dimethyl groups, which stabilize the indol-2-one core and direct electrophilic substitution to the 5-position. Experimental validation via regioselective bromination or coupling reactions (e.g., Suzuki-Miyaura) can confirm computational predictions .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. antioxidant effects)?

- Methodology :

- Dose-response profiling : Test activity across multiple concentrations (e.g., IC for antimicrobial assays, EC for receptor modulation).

- Structural analogs : Compare substituent effects (e.g., 5-aminomethyl vs. 5-iodo derivatives) to isolate pharmacophores .

- Assay validation : Use standardized protocols (e.g., CLSI for antimicrobials, FRAP/DPPH for antioxidants) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and binding affinity to targets like progesterone receptors?

- Methodology :

- Docking studies : Use MOE or AutoDock to model interactions with PR ligand-binding domains. Focus on hydrogen bonding (e.g., NH groups) and hydrophobic contacts with dimethyl substituents .

- ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .

Q. What experimental designs mitigate challenges in scaling up enantioselective synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.